molecular formula C10H9ClN2O B13126497 1-(3-Chloroquinoxalin-2-yl)ethanol

1-(3-Chloroquinoxalin-2-yl)ethanol

Katalognummer: B13126497
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: GZLOKLREOHQLQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloroquinoxalin-2-yl)ethanol is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroquinoxalin-2-yl)ethanol typically involves the reaction of 3-chloroquinoxaline with an appropriate alcohol under controlled conditions. One common method involves the nucleophilic substitution reaction of 3-chloroquinoxaline with ethanol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloroquinoxalin-2-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoxaline ketones or aldehydes.

    Reduction: Formation of quinoxaline amines.

    Substitution: Formation of various substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloroquinoxalin-2-yl)ethanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The chloro group and ethanol moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dichloroquinoxaline: Another chloro-substituted quinoxaline with similar chemical properties.

    3-Chloroquinoxaline: A precursor in the synthesis of 1-(3-Chloroquinoxalin-2-yl)ethanol.

    Quinoxaline-2-carboxylic acid: A quinoxaline derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both a chloro group and an ethanol moiety, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H9ClN2O

Molekulargewicht

208.64 g/mol

IUPAC-Name

1-(3-chloroquinoxalin-2-yl)ethanol

InChI

InChI=1S/C10H9ClN2O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-6,14H,1H3

InChI-Schlüssel

GZLOKLREOHQLQE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2N=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.